molecular formula C10H10FN7O B6315440 2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine CAS No. 1776113-93-9

2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine

Cat. No.: B6315440
CAS No.: 1776113-93-9
M. Wt: 263.23 g/mol
InChI Key: UXSFMPMOTWVIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine is a useful research compound. Its molecular formula is C10H10FN7O and its molecular weight is 263.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.09308613 g/mol and the complexity rating of the compound is 322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Tautomerism : The compound "2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine" is closely related to a class of compounds studied for their synthetic pathways and tautomerism. Studies have explored the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines with various 2-position substituents, observing significant variations in amino/imino tautomer ratios, identified through NMR methods. These compounds, when treated with benzyl bromide, yield a mixture of N-7- and N6-benzylated products, with reactivity significantly influenced by the nature of the substituents at the C-2 position (Roggen & Gundersen, 2008).

Biological Activity and Structure-Reactivity Relationships : The biological screening of 2-substituted agelasine analogs, which are structurally related to "this compound", indicates that specific substitutions at the 2-position can enhance antimycobacterial and antiprotozoal activity. The introduction of certain functional groups may also improve activity against several cancer cell lines. The study emphasizes the significance of understanding structure-reactivity relationships and the role of substituents in determining the biological activities of these compounds (Roggen et al., 2011).

Synthesis and Antimicrobial Activity : Synthesis techniques, such as the direct reductive amination process, are used to produce related compounds, with specific attention to pyrazole derivatives. These compounds are explored for their potential antimicrobial activities, indicating the relevance of such compounds in developing pharmaceuticals with potential therapeutic benefits (Bawa, Ahmad, & Kumar, 2009).

Properties

IUPAC Name

2-fluoro-N-(3-methoxy-1-methylpyrazol-4-yl)-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN7O/c1-18-3-5(9(17-18)19-2)14-8-6-7(13-4-12-6)15-10(11)16-8/h3-4H,1-2H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSFMPMOTWVIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)NC2=NC(=NC3=C2NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine
Reactant of Route 3
Reactant of Route 3
2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine
Reactant of Route 4
Reactant of Route 4
2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine
Reactant of Route 5
Reactant of Route 5
2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine
Reactant of Route 6
Reactant of Route 6
2-Fluoro-N-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-9H-purin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.